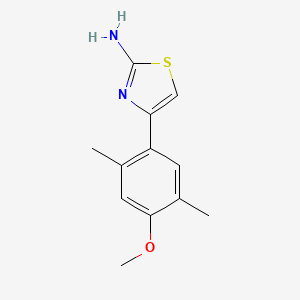

4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. They are found in many important drugs and are also used in dye chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction involving a thiol and an amine . The methoxy and methyl groups on the phenyl ring could be introduced through electrophilic aromatic substitution reactions.Scientific Research Applications

Antifungal Applications

4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine and its derivatives demonstrate significant antifungal properties. Studies have shown that certain derivatives of this compound, such as those incorporating pyrimidine heterocyclic rings, exhibit potent antifungal effects against fungi like Aspergillus terreus and Aspergillus niger. This suggests potential use in the development of new antifungal agents (Jafar et al., 2017).

Anti-Inflammatory and Anti-Cancer Properties

N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives, which include the structure of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine, have been explored for their anti-inflammatory and anticancer activities. Such derivatives have shown potential as direct inhibitors of 5-lipoxygenase, a key enzyme in inflammation-related diseases like asthma and rheumatoid arthritis. Additionally, some derivatives have shown potent anti-inflammatory activity, indicating their potential as therapeutic agents (Suh et al., 2012).

Antiangiogenic and Antiproliferative Effects

4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine has been studied for its antiangiogenic properties. In silico studies have demonstrated that derivatives of this compound have significant binding energy with VEGFR-2 kinase, suggesting potential as powerful antiangiogenic agents. Furthermore, certain N,4-diaryl-1,3-thiazole-2-amines have demonstrated moderate antiproliferative activity against human cancer cell lines, indicating their potential in cancer therapy (Jafar & Hussein, 2021); (Sun et al., 2017).

Applications in Synthesis of Schiff Bases and Polymers

The 1,3,4-thiadiazole core, closely related to 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine, has been used in the synthesis of Schiff bases, demonstrating significant DNA protective ability and antimicrobial activity. These compounds also showed cytotoxicity on certain cancer cell lines, suggesting their potential in cancer treatment. Moreover, amine compounds like 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine have been used in the modification of poly vinyl alcohol/acrylic acid hydrogels, improving their antibacterial and antifungal activities for potential medical applications (Gür et al., 2020); (Aly & El-Mohdy, 2015).

Corrosion Inhibition

Certain thiazole derivatives have been evaluated for their potential as corrosion inhibitors, particularly in protecting metals like copper. These studies indicate that 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine and its derivatives could be useful in developing new corrosion inhibitors for industrial applications (Farahati et al., 2019).

Future Directions

properties

IUPAC Name |

4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-7-5-11(15-3)8(2)4-9(7)10-6-16-12(13)14-10/h4-6H,1-3H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMXEXXVHWOJAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424673 |

Source

|

| Record name | 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine | |

CAS RN |

879053-77-7 |

Source

|

| Record name | 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B1366675.png)

![1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl-](/img/structure/B1366686.png)